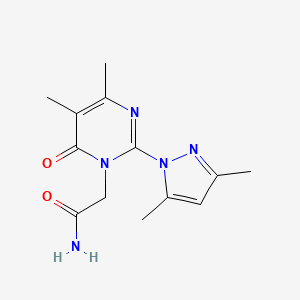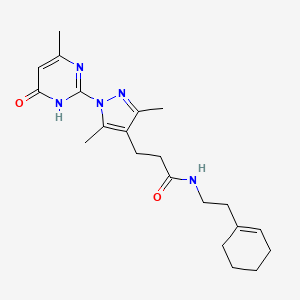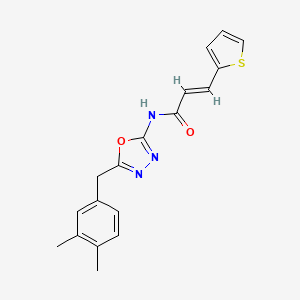
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid” is a complex organic molecule. It contains an indolizine core, which is a bicyclic structure composed of a pyridine ring fused with a pyrrolidine ring. The molecule also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Amino Acid Derivatives
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid and its derivatives have been synthesized and evaluated for potential applications in anticancer drug design. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, suggesting their potential in anticancer agent development (Kumar et al., 2009).
Reactions with Enamines
This compound has been involved in divergent and solvent-dependent reactions with enamines. The studies on these reactions have led to the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. These findings are significant for understanding the mechanisms of such reactions and potential applications in organic synthesis (Rossi et al., 2007).
Applications in Medicinal Organometallic Chemistry
Research into the synthesis of organometallic compounds, including those derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid, has been conducted. These studies are crucial for developing more complex structures in medicinal organometallic chemistry (Patra et al., 2012).
Synthesis and Antimicrobial Activity of Thiadiazole Derivatives
Compounds derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed strong activities against various tested microorganisms, highlighting their potential in developing new antimicrobial agents (Pund et al., 2020).
Development of Heterocyclic Ketones
This compound has been used in the synthesis of quinoline-4-carboxylic acids fused with heterocycles, leading to the development of various heterocyclic ketones. These findings are essential for exploring new chemical entities in organic and medicinal chemistry (Moskalenko et al., 2011).
Reactivity Studies
The reactivity of compounds derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid has been studied, providing insights into their potential applications in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Dipeptide Analogues
Research has been conducted on the synthesis of dipeptide analogues using derivatives of 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid. This research is pivotal in peptide chemistry and could lead to novel applications in drug development and biochemistry (Schutkowski et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it’s intended for use in pharmaceuticals, further studies would be needed to determine its pharmacological activity, toxicity, and metabolic stability. If it’s intended for use in materials science, studies might focus on its physical properties and stability .
Eigenschaften
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-12(13(18)19)17-7-5-4-6-11(10)17/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRVFAGNDNKUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCCN2C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiophen-2-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2436207.png)
![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2436209.png)

![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)



![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)



![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)